molecular formula C9H6BrNO2 B1292539 4-Bromo-1H-indole-6-carboxylic acid CAS No. 374633-27-9

4-Bromo-1H-indole-6-carboxylic acid

Cat. No.: B1292539
CAS No.: 374633-27-9
M. Wt: 240.05 g/mol
InChI Key: SAEJTFXNRYRHNA-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

4-Bromo-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P280 and P304+P340 .

Mechanism of Action

Target of Action

4-Bromo-1H-indole-6-carboxylic acid, also known as 4-Bromoindole-6-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. Specifically, 4-Bromoindole has been identified as a potential inhibitor of GSK-3 , a protein kinase involved in various cellular processes such as cell division and apoptosis.

Mode of Action

Given its structural similarity to other indole derivatives, it is likely that it interacts with its target proteins (such as gsk-3) by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory action on GSK-3 , it may influence processes such as cell division and apoptosis, potentially leading to effects such as slowed tumor growth in the case of cancer cells.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indole-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that lead to downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological response. It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, indole derivatives have been shown to modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites . This can result in alterations in the levels of important biomolecules, such as amino acids, nucleotides, and lipids.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization . Once inside the cell, this compound may accumulate in certain compartments or organelles, where it can exert its effects on cellular function. The distribution of the compound within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-6-carboxylic acid typically involves the bromination of 1H-indole followed by carboxylation. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the 4-position. The carboxylation step can be carried out using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

  • Substituted indoles, oxindoles, indolines, amides, and esters, depending on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-2-carboxylic acid
  • 6-Bromo-1H-indole-4-carboxylic acid
  • 1H-indole-6-carboxylic acid

Comparison: 4-Bromo-1H-indole-6-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-bromo-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEJTFXNRYRHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646435
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-27-9
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (14.08 g, 352.1 mmol) in water (100 mL) was added a to a solution of 4-bromo-1H-indole-6-carboxylic acid methyl ester in methanol (14.91 mL, 58.7 mmol) at room temperature and stirred for 2.5 hours. The reaction mixture was concentrated in vacuo, 1N HCl was added, and the product was extracted with ethyl acetate to give 13.0 g of 4-bromo-1H-indole-6-carboxylic acid, which was used in the next step with no further purification. 1H NMR (400 MHz, CD3OD) δ 8.13 (t, J=1.0 Hz, 1H), 7.87 (d, J=1.3 Hz, 1H), 7.53 (t, J=3.4 Hz, 1H), 8.13 (d, J=4.2 Hz, 1H).
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